molecular formula C12H23FN2O2 B1380811 tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate CAS No. 1784405-02-2

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate

Cat. No.: B1380811
CAS No.: 1784405-02-2
M. Wt: 246.32 g/mol
InChI Key: SBCDJBJDFDHWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . Tertiary amines are organic compounds in which nitrogen atom has three organic substituents. The “tert-Butyl” part refers to a functional group with the formula -C(CH3)3, consisting of a carbon atom bound to three methyl groups and to the rest of the molecule .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl amines can generally be synthesized from commercially available materials . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of complex molecules. A practical example of its utility can be seen in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitors, where the synthesis approach involves intramolecular cyclization techniques demonstrating the compound's relevance in creating structurally complex and biologically significant molecules (Gomi et al., 2012).

Molecular Structure Analysis

The compound has also been involved in studies focused on molecular structure elucidation through methods like X-ray diffraction, providing insights into the molecular geometry, intermolecular interactions, and overall crystal structure, which are crucial for understanding its reactivity and potential applications in material science and drug design (Sanjeevarayappa et al., 2015).

Applications in Organic Synthesis

Another aspect of its application includes its role in organic synthesis, particularly in the formation of cyclic amino acid esters, which are significant in the development of pharmaceuticals and biologically active molecules. The compound's ability to undergo intramolecular reactions to form complex cyclic structures highlights its versatility and importance in synthetic organic chemistry (Moriguchi et al., 2014).

Fluorous Synthesis

This compound derivatives have also been explored as novel protecting groups in fluorous synthesis, where their fluorous nature allows for easy separation of products, demonstrating the compound's utility in facilitating cleaner, more efficient synthetic methodologies (Pardo et al., 2001).

Chiral Separation

The compound has been utilized in chiral separation techniques, such as supercritical fluid chromatography, to isolate enantiomerically pure compounds, which is vital in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality (Carry et al., 2013).

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCDJBJDFDHWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.